2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine
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Overview
Description
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15NO2 It is characterized by a cyclopropane ring attached to an amine group and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine typically involves the following steps:
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Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through the reaction of an alkene with a carbene or carbenoid. For example, the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple, can be used to form the cyclopropane ring .
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Attachment of the 2,3-Dimethoxyphenyl Group: : The 2,3-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the 2,3-dimethoxyphenyl group with a suitable halide precursor of the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylpiperidines: These compounds are selective serotonin 5-HT2A receptor agonists and have been studied for their potential therapeutic applications.
2,3-Dimethoxyphenethylamine: This compound is structurally similar and is used in the synthesis of various pharmaceuticals and research chemicals.
Uniqueness
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-4-7(11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3 |
InChI Key |
HCIWYQQTEVSMAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC2N |
Origin of Product |
United States |
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